1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone
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Description
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone, also known as FPTQ, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Novel Inhibitors Synthesis
A significant application of furan derivatives in scientific research includes the design and synthesis of novel molecules with potential biological activities. One such instance involves the development of furan derivatised benzothiazepine analogues, starting from 1-(furan-2-yl)ethanone. These compounds have been evaluated for their in vitro properties as potent VRV-PL-8a and H+/K+ ATPase inhibitors, showing promising results for the treatment of inflammatory-related disorders. This research highlights the molecule's potential as a prototype for new anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs (Lokeshwari et al., 2017).
Photoinduced Oxidative Annulation
Another research application is found in the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, leading to the creation of highly functionalized polyheterocyclic ethanones. This method does not require any transition metals and oxidants, facilitating access to complex molecules with potential pharmacological applications (Jin Zhang et al., 2017).
Oxidative Coupling for Heterocycle Synthesis
The molecule's structural components also play a role in regioselective oxidative Pd-catalyzed coupling reactions. These processes are essential for synthesizing alkylated heterocycles, such as thiophenes, benzothiophenes, pyrroles, and furans, showcasing the molecule's utility in constructing complex heterocyclic frameworks (Wippich et al., 2015).
Recyclization in Heterocyclic Synthesis
Furan derivatives also serve as precursors in the recyclization process for synthesizing pyrrolo[1,2-d][1,4]diazepinones, an important class of compounds due to their broad spectrum of pharmacological activity. This methodology demonstrates the molecule's significance in developing synthetic methods for pharmacologically active compounds (Shcherbinin et al., 2011).
properties
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-pyridin-4-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c19-16(12-22-13-3-6-17-7-4-13)18-8-5-15(21-11-9-18)14-2-1-10-20-14/h1-4,6-7,10,15H,5,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOUMFDTLRHDFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CSC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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